7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid
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Overview
Description
7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . Another method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry: Indole derivatives, including 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid, are used as building blocks in organic synthesis. They serve as precursors for the synthesis of complex molecules and are involved in multicomponent reactions .
Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. They interact with various biological targets and pathways, making them valuable in drug discovery .
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Their ability to bind to multiple receptors and modulate biological pathways makes them attractive candidates for therapeutic development .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatile chemical properties make them suitable for various applications .
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to receptors, enzymes, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
- 1-Methyl-1H-indole-3-carboxylic acid
- Indole-3-acetic acid
- 7-Methylindole
Comparison: 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
7-methyl-1-(2-phenylethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO2/c1-13-6-5-9-15-16(18(20)21)12-19(17(13)15)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,20,21) |
InChI Key |
OUOKPQYABQKWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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